molecular formula C12H16N2O2 B1605324 4-Methyl-1-(4-nitrophenyl)piperidine CAS No. 78019-77-9

4-Methyl-1-(4-nitrophenyl)piperidine

Cat. No. B1605324
CAS RN: 78019-77-9
M. Wt: 220.27 g/mol
InChI Key: QUDBEBFQYDWSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(4-nitrophenyl)piperidine, also known as 4-MPNP or MPNP, is a synthetic compound that has been used in a variety of scientific research applications. It is a piperidine derivative with a nitro group attached to the carbon-4 position of the piperidine ring. It is a colorless solid with a melting point of 178-179°C and a boiling point of 262°C. The compound has a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.

Scientific Research Applications

  • Anticancer Research

    • Piperidine derivatives are being utilized as anticancer agents .
    • The outcomes also vary, but in general, these compounds have shown promise in inhibiting the growth of certain types of cancer cells .
  • Antiviral Research

    • Piperidine derivatives are also being used as antiviral agents .
    • The outcomes can include reduced viral replication or other measures of viral activity .
  • Antimalarial Research

    • Piperidine derivatives are being used in the field of antimalarial research .
    • The outcomes can include reduced parasite replication or other measures of parasite activity .
  • Antimicrobial Research

    • Piperidine derivatives are being used as antimicrobial agents .
    • The outcomes can include reduced microbial growth or other measures of microbial activity .
  • Analgesic Research

    • Piperidine derivatives are being used as analgesic agents .
    • The outcomes can include reduced pain sensation or other measures of pain relief .
  • Anti-inflammatory Research

    • Piperidine derivatives are being used as anti-inflammatory agents .
    • The outcomes can include reduced inflammation or other measures of inflammation relief .

While specific applications for “4-Methyl-1-(4-nitrophenyl)piperidine” are not readily available, piperidine derivatives, which “4-Methyl-1-(4-nitrophenyl)piperidine” is a part of, are found in more than twenty classes of pharmaceuticals . Here are some additional fields where piperidine derivatives are utilized :

  • Neurological Research

    • Piperidine derivatives are being used in neurological research .
    • The outcomes can include improved neurological function or other measures of neurological health .
  • Cardiovascular Research

    • Piperidine derivatives are being used in cardiovascular research .
    • The outcomes can include improved cardiovascular function or other measures of cardiovascular health .

While specific applications for “4-Methyl-1-(4-nitrophenyl)piperidine” are not readily available, piperidine derivatives, which “4-Methyl-1-(4-nitrophenyl)piperidine” is a part of, are found in more than twenty classes of pharmaceuticals . Here are some additional fields where piperidine derivatives are utilized :

  • Antidepressant Research

    • Piperidine derivatives are being used in antidepressant research .
    • The outcomes can include improved mood or other measures of mental health .
  • Antipsychotic Research

    • Piperidine derivatives are being used in antipsychotic research .
    • The outcomes can include improved mental function or other measures of mental health .
  • Antihistamine Research

    • Piperidine derivatives are being used as antihistamines .
    • The outcomes can include reduced allergic response or other measures of allergy relief .
  • Antihypertensive Research

    • Piperidine derivatives are being used as antihypertensives .
    • The outcomes can include reduced blood pressure or other measures of cardiovascular health .

properties

IUPAC Name

4-methyl-1-(4-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-6-8-13(9-7-10)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDBEBFQYDWSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303451
Record name 4-methyl-1-(4-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(4-nitrophenyl)piperidine

CAS RN

78019-77-9
Record name 78019-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-1-(4-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(4-nitrophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(4-nitrophenyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(4-nitrophenyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-(4-nitrophenyl)piperidine
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-(4-nitrophenyl)piperidine
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-(4-nitrophenyl)piperidine

Citations

For This Compound
3
Citations
J Yang, LJ Wang, JJ Liu, L Zhong… - Journal of Medicinal …, 2012 - ACS Publications
This paper describe the structural optimization of a hit compound, N 2 -(4-(4-methylpiperazin-1-yl)phenyl)-N 8 -phenyl-9H-purine-2,8-diamine (1), which is a reversible kinase inhibitor …
Number of citations: 60 pubs.acs.org
Y Li, T Ye, L Xu, Y Dong, Y Luo, C Wang, Y Han… - European Journal of …, 2019 - Elsevier
Hybridization strategy is an effective strategy to obtain multi-target inhibitors in drug design. In this study, we assembled the pharmacophores of momelotinib and tandutinib to get a …
Number of citations: 16 www.sciencedirect.com
H Yang, X Wang, C Wang, F Yin, L Qu, C Shi… - European Journal of …, 2021 - Elsevier
NUAK, the member of AMPK (AMP-activated protein kinase) family of protein kinases, is phosphorylated and activated by the LKB1 (liver kinase B1) tumor suppressor protein kinase. …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.